molecular formula C14H16ClN3 B12315990 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B12315990
M. Wt: 261.75 g/mol
InChI Key: YNPNHZJWBXDKDB-UHFFFAOYSA-N
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Description

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline is a complex organic compound that features a unique structure combining an aminomethyl group, a chloro substituent, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzylamine with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aminomethyl and pyridin-3-ylmethyl groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-2-ylmethyl)aniline
  • 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-4-ylmethyl)aniline
  • 2-(aminomethyl)-3-chloro-N-methyl-N-(quinolin-3-ylmethyl)aniline

Uniqueness

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and can result in different biological and chemical properties.

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C14H16ClN3/c1-18(10-11-4-3-7-17-9-11)14-6-2-5-13(15)12(14)8-16/h2-7,9H,8,10,16H2,1H3

InChI Key

YNPNHZJWBXDKDB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=CC=C1)C2=C(C(=CC=C2)Cl)CN

Origin of Product

United States

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